1-(1-Chloroethyl)-4-phenoxybenzene
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Overview
Description
1-(1-Chloroethyl)-4-phenoxybenzene is an organic compound characterized by the presence of a chloroethyl group attached to a phenoxybenzene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Chloroethyl)-4-phenoxybenzene can be synthesized through several methods. One common approach involves the reaction of 1-chloroethyl chloroformate with phenol derivatives under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Chloroethyl)-4-phenoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chloroethyl group is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and amines.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed:
Scientific Research Applications
1-(1-Chloroethyl)-4-phenoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Chloroethyl)-4-phenoxybenzene involves its interaction with nucleophiles and electrophiles. The chloroethyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The phenoxybenzene structure provides stability and reactivity, allowing the compound to participate in various chemical transformations .
Comparison with Similar Compounds
1-Chloroethyl chloroformate: This compound shares the chloroethyl group but differs in its overall structure and reactivity.
Phenoxybenzene derivatives: Compounds with similar phenoxybenzene structures but different substituents exhibit varying chemical properties and applications.
Uniqueness: 1-(1-Chloroethyl)-4-phenoxybenzene is unique due to its specific combination of a chloroethyl group and a phenoxybenzene structure. This combination imparts distinct reactivity and stability, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
1-(1-chloroethyl)-4-phenoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDHEENRYMLUBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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